2-(Pyrrolidin-3-yl)-1,8-naphthyridine
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Overview
Description
2-(Pyrrolidin-3-yl)-1,8-naphthyridine is a heterocyclic compound that features a pyrrolidine ring fused to a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine typically involves the construction of the pyrrolidine ring followed by its fusion to the naphthyridine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a naphthyridine derivative with a pyrrolidine precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as magnesium oxide nanoparticles can be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the naphthyridine core, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated compounds.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the naphthyridine core can interact with nucleic acids. This dual interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring but different core structures.
Pyrrolidine-2-one: A simpler derivative with a single oxygen atom.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Uniqueness
2-(Pyrrolidin-3-yl)-1,8-naphthyridine is unique due to its combined pyrrolidine and naphthyridine structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1,8-naphthyridine |
InChI |
InChI=1S/C12H13N3/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1/h1-4,6,10,13H,5,7-8H2 |
InChI Key |
RPRSTNQODVPNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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